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Compound of Interest

Compound Name: 3-Butoxy-1-propanol

Cat. No.: B156417 Get Quote

In the realm of scientific research and pharmaceutical development, the precise identification of

chemical compounds is paramount. Spectroscopic analysis provides a powerful toolkit for

elucidating molecular structures. This guide offers a comparative analysis of the spectroscopic

data for 3-Butoxy-1-propanol and its common alternatives, 1-Butanol and Propylene Glycol

Monobutyl Ether, providing the experimental data necessary for unambiguous identification.

Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic features of 3-Butoxy-1-propanol, 1-

Butanol, and Propylene Glycol Monobutyl Ether. This data is essential for distinguishing

between these structurally similar compounds.

Table 1: Infrared (IR) Spectroscopy Data

Compound O-H Stretch (cm⁻¹) C-H Stretch (cm⁻¹) C-O Stretch (cm⁻¹)

3-Butoxy-1-propanol ~3400 (broad) 2870-2960 ~1100

1-Butanol 3230-3550 (broad)[1] ~2900[2] ~1000[2]

Propylene Glycol

Monobutyl Ether
~3400 (broad) 2870-2960 ~1100

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)
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Compo
und

-CH₃
-CH₂-
(butyl
chain)

-O-CH₂-
(butyl
chain)

-O-CH₂-
(propyl
chain)

-CH₂-
(middle
of
propyl
chain)

-CH₂-OH -OH

3-Butoxy-

1-

propanol

0.92 (t)

1.38

(sextet),

1.57

(quintet)

3.42 (t) 3.52 (t)
1.82

(quintet)
3.72 (t) Variable

1-Butanol 0.94 (t)[3]

1.39

(sextet),

1.53

(quintet)

[3]

3.63 (t)[3] - - -

~2.24

(variable)

[3]

Propylen

e Glycol

Monobut

yl Ether

(1-

butoxy-2-

propanol

isomer)

0.93 (t)

1.38

(sextet),

1.56

(quintet)

3.40 (m)
3.25 (dd),

3.45 (dd)
- - Variable

Note: Splitting patterns are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), quintet,

sextet, and m (multiplet). Chemical shifts are approximate and can vary based on solvent and

concentration.

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)
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Compo
und

-CH₃ -CH₂- -CH₂-
-O-CH₂-
(butyl)

-CH₂-OH
-O-CH₂-
(propyl)

-CH-OH

3-Butoxy-

1-

propanol

~14 ~19 ~32 ~70 ~62 ~71 -

1-Butanol 13.9 19.2 34.9 62.1 - - -

Propylen

e Glycol

Monobut

yl Ether

(1-

butoxy-2-

propanol

isomer)

~14 ~19 ~32 ~72 - ~75 ~67

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragments

3-Butoxy-1-propanol 132 (predicted)[4] [M+H]⁺: 133, [M+Na]⁺: 155[4]

1-Butanol 74 (often weak)[5]
56 (M-18, loss of H₂O), 43, 31

(base peak)[5][6]

Propylene Glycol Monobutyl

Ether (1-butoxy-2-propanol

isomer)

132 59, 57, 45, 43

Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic

techniques. Below are brief overviews of the methodologies.

Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
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Methodology: A small sample of the analyte is placed on a diamond attenuated total reflectance

(ATR) crystal or between two salt plates (for liquid film analysis). An infrared beam is passed

through the sample, and the absorbance of IR radiation at various wavenumbers is measured.

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of

the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of a molecule.

Methodology:

¹H NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong

magnetic field. The sample is irradiated with radio waves, causing the nuclei of the hydrogen

atoms to resonate. The chemical shift of each proton provides information about its

electronic environment, the integration gives the relative number of protons, and the splitting

pattern reveals the number of neighboring protons.

¹³C NMR: Similar to ¹H NMR, but observes the carbon nuclei. Due to the low natural

abundance of ¹³C, a larger sample amount or longer acquisition time may be necessary. The

chemical shift of each carbon provides information about its bonding environment.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of a molecule.

Methodology: The sample is introduced into the mass spectrometer, where it is ionized,

typically by electron impact (EI) or chemical ionization (CI). The resulting ions are accelerated

and separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows

the molecular ion peak (corresponding to the molecular weight of the compound) and various

fragment ion peaks, which provide structural information.

Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and

confirmation of 3-Butoxy-1-propanol.
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Workflow for Spectroscopic Identification
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Caption: Spectroscopic analysis workflow for compound identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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